Hept-5-ene-3-carboxylic acid
Description
Bicyclo[2.2.1]hept-5-ene-3-carboxylic acid (commonly referred to as norbornene-3-carboxylic acid) is a bicyclic compound featuring a fused bicyclo[2.2.1]hept-5-ene skeleton with a carboxylic acid group at position 3. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical applications. Its rigid bicyclic framework enhances thermal stability and reactivity, particularly in Diels-Alder reactions and ring-opening metathesis polymerization (ROMP) .
Properties
IUPAC Name |
(E)-2-ethylhex-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGJCXKMICUSPU-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-ene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further processed to yield the desired compound . Another method involves the hydrolysis of esters or nitriles under acidic or basic conditions to produce the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
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Ester Hydrolysis : Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes hydrolysis with aroyl chlorides to yield 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acids. Subsequent treatment with trifluoroacetic acid (TFA) triggers a stereospecific rearrangement to 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones .
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Ketal Hydrolysis : 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester resists standard hydrolysis but reacts with concentrated HCl in methanol to cleave the ketal group, yielding the ketone derivative in 82% yield .
Base-Induced Rearrangement
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Treatment of 2-azabicyclo[2.2.1]hept-5-en-3-ones with hydrazine hydrate forms 5,8-epoxy-4-p-tolyl-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one, demonstrating the scaffold’s versatility in heterocycle synthesis .
Oxidative Decarboxylation
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Lead tetraacetate-mediated oxidative decarboxylation of bicyclo[2.2.0]hex-2-en-5,6-dicarboxylic acid derivatives generates alkenes via a mechanism involving carboxylate proton abstraction and σ-bond cleavage .
Esterification and Amide Formation
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Ester Synthesis : Carboxylic acid chlorides (e.g., diallylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride) react with alcohols or amines to form esters or amides, respectively. For example, methyl ester formation via diazomethane proceeds efficiently .
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Amide Derivatives : Allylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid chlorides react with primary/secondary amines to yield bioactive amides, useful in pharmaceutical applications .
Diels-Alder Cycloaddition
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The bicyclic framework participates in retro-Diels-Alder reactions. For instance, 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene reacts with N-phenylmaleimide to form cycloadducts, highlighting its diene reactivity .
Ring-Opening Functionalization
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Bromination of 2-azabicyclo[2.2.1]hept-5-en-3-ones with benzeneselenenyl bromide yields dihalogenated intermediates, which are further transformed into hydroxy amides or bromo esters for nucleoside analog synthesis .
Comparative Reaction Data
Scientific Research Applications
Hept-5-ene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which hept-5-ene-3-carboxylic acid exerts its effects depends on the specific reaction or applicationThe double bond allows for various addition reactions, facilitating the formation of new compounds and materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare bicyclo[2.2.1]hept-5-ene-3-carboxylic acid with derivatives and analogs, focusing on structural modifications, physicochemical properties, and applications.
Substituted Carboxylic Acid Derivatives
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS 825-03-6)
- Structure : Methyl substitution at position 2 alters steric hindrance and electronic density.
- Properties : Molecular formula C₉H₁₂O₂, molecular weight 152.19 g/mol. Compared to the parent compound, the methyl group increases hydrophobicity (LogP ~1.8) and reduces acidity (predicted pKa ~4.5–5.0) .
- Applications: Used as a monomer for specialty polymers with tailored mechanical properties.
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure: A carbamoyl group at position 3 and a branched alkyl chain enhance solubility in non-polar solvents.
- Properties: Molecular formula C₁₆H₂₃NO₃, molecular weight 277.36 g/mol. The bulky substituent increases steric hindrance, affecting reaction kinetics in polymerization .
- Applications: Potential use in coatings and adhesives due to improved flexibility.
Amino and Azabicyclo Derivatives
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS 88330-29-4)
- Structure: Amino group at position 3 introduces basicity and hydrogen-bonding capability.
- Properties: Molecular formula C₈H₁₁NO₂, molecular weight 153.18 g/mol. The amino group lowers LogP (predicted ~0.5) and increases water solubility .
- Applications : Intermediate in peptide mimetics and chiral catalysts.
2-Azabicyclo[2.2.1]this compound Derivatives
- Structure : Replacement of a carbon with nitrogen (aza-substitution) modifies electronic properties.
- Example: (1R,3R,4S)-2-Azabicyclo[2.2.1]this compound ethyl ester (CAS 223505-12-2): Molecular formula C₁₇H₂₁NO₂, molecular weight 271.35 g/mol. Predicted pKa 6.83, boiling point 356.2°C .
- Applications : Key intermediates in asymmetric synthesis and drug development (e.g., protease inhibitors) .
Heteroatom-Modified Derivatives
2-Thiabicyclo[2.2.1]this compound Methyl Ester
- Structure : Sulfur replaces a carbon in the bicyclic framework.
- Properties : Molecular formula C₈H₁₀O₂S, molecular weight 170.23 g/mol. Sulfur enhances polarizability and stabilizes radical intermediates .
- Applications : Explored in materials science for conductive polymers.
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
- Structure : Oxygen atom in the bridge (7-oxa) increases polarity.
- Example : (1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid (CAS 171596-14-8):
- Applications : Natural product analogs with antioxidant activity.
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | LogP | Key Applications |
|---|---|---|---|---|---|
| Bicyclo[2.2.1]this compound | C₈H₁₀O₂ | 138.16 | 4.2–4.8 | 1.2 | Polymer synthesis, Catalysis |
| 2-Methyl derivative (CAS 825-03-6) | C₉H₁₂O₂ | 152.19 | 4.5–5.0 | 1.8 | Specialty polymers |
| 3-Amino derivative (CAS 88330-29-4) | C₈H₁₁NO₂ | 153.18 | 8.1–8.5 | 0.5 | Peptide mimetics |
| 2-Aza derivative (CAS 223505-12-2) | C₁₇H₂₁NO₂ | 271.35 | 6.83 | 2.5 | Drug intermediates |
| 2-Thia derivative | C₈H₁₀O₂S | 170.23 | N/A | 1.3 | Conductive materials |
Biological Activity
Hept-5-ene-3-carboxylic acid, a compound belonging to the class of carboxylic acids, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a carboxylic acid functional group attached to a heptene backbone. The molecular formula is , indicating the presence of carbon, hydrogen, and oxygen. The structural configuration allows it to participate in various chemical reactions, enhancing its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. Studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Neuroactive Properties : The presence of a double bond and carboxylic acid group suggests potential interactions with neurotransmitter systems, indicating possible neuroprotective effects .
- Anticancer Potential : Emerging research indicates that this compound may exhibit anti-proliferative effects against certain cancer cell lines, warranting further exploration as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and neuroactive pathways, influencing cellular responses.
- Enzyme Inhibition : It may inhibit enzymes associated with disease processes, thereby exerting its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study 1 (2022) | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study 2 (2023) | Showed anti-inflammatory effects in vitro using macrophage models. |
| Study 3 (2024) | Reported significant cytotoxic effects on breast cancer cell lines. |
These findings highlight the compound's potential across various fields of medicine.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Hept-5-ene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis of bicyclic carboxylic acid derivatives often involves acetylenic ester intermediates under controlled catalytic conditions. For example, cycloaddition reactions (e.g., Diels-Alder) or functionalization of preformed bicyclic frameworks can yield the target compound. Optimization requires adjusting parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (0–80°C), and catalysts (e.g., Lewis acids). Structural confirmation via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (olefinic protons at δ 5.0–6.0 ppm) is critical .
Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies carboxylic acid groups via O-H stretches (2500–3300 cm⁻¹) and carbonyl peaks.
- ¹H/¹³C NMR : Resolves olefinic protons and bicyclic carbon environments. For example, bicyclo[2.2.1] systems show distinct coupling patterns for bridgehead protons .
- Computational Tools : Density Functional Theory (DFT) can predict molecular geometry and electronic properties, aiding in spectral interpretation .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can validate shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?
- Methodology : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation : Cross-validate NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
- Dynamic NMR : Analyze temperature-dependent shifts to detect rotamers or ring-flipping in bicyclic systems .
- Systematic Review Frameworks : Apply COSMOS-E guidelines to assess data quality and harmonize conflicting results from diverse studies .
Q. What experimental strategies optimize regioselectivity in functionalizing this compound?
- Methodology :
- Protecting Groups : Use tert-butyl esters to block the carboxylic acid during reactions.
- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to target specific positions on the bicyclic framework.
- Computational Screening : Predict reactive sites using Fukui indices or molecular electrostatic potential maps .
Q. How can computational models predict the reactivity of this compound in novel reaction environments?
- Methodology :
- Reaction Mechanism Mapping : Use software like Gaussian or ORCA to simulate transition states and activation energies for proposed pathways (e.g., electrophilic additions to the double bond).
- Solvent Effects : Apply COSMO-RS theory to model solvent interactions and optimize polar aprotic solvents (e.g., DMF) for desired outcomes .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for meta-analysis of studies on this compound’s biological activity?
- Methodology :
- Dose-Response Meta-Analysis : Pool data from in vitro assays (e.g., IC₅₀ values) using random-effects models.
- Heterogeneity Assessment : Apply I² statistics to quantify variability between studies, followed by subgroup analysis (e.g., cell type, exposure duration) .
Q. How can researchers design experiments to minimize confounding variables in studying the acid’s catalytic applications?
- Methodology :
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent) systematically to isolate effects.
- Control Experiments : Include blank reactions (no catalyst) and reference compounds (e.g., benzoic acid) to benchmark performance .
Safety and Compliance
Q. What personal protective equipment (PPE) is essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
